molecular formula C12H17N3O2 B3372904 1-Methyl-N-(4-nitrophenyl)piperidin-4-amine CAS No. 93591-87-8

1-Methyl-N-(4-nitrophenyl)piperidin-4-amine

Cat. No.: B3372904
CAS No.: 93591-87-8
M. Wt: 235.28 g/mol
InChI Key: HYLCDKSKDUGEPS-UHFFFAOYSA-N
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Description

1-Methyl-N-(4-nitrophenyl)piperidin-4-amine is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol It is characterized by a piperidine ring substituted with a methyl group and a 4-nitrophenyl group

Preparation Methods

The synthesis of 1-Methyl-N-(4-nitrophenyl)piperidin-4-amine typically involves the reaction of 1-methylpiperidine with 4-nitroaniline under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst to facilitate the reaction . The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-N-(4-nitrophenyl)piperidin-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

1-Methyl-N-(4-nitrophenyl)piperidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(4-nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-N-(4-nitrophenyl)piperidin-4-amine can be compared with other similar compounds, such as:

    1-Methyl-N-(4-aminophenyl)piperidin-4-amine: This compound has an amino group instead of a nitro group, which may result in different chemical and biological properties.

    1-Methyl-N-(4-chlorophenyl)piperidin-4-amine:

Properties

IUPAC Name

1-methyl-N-(4-nitrophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-14-8-6-11(7-9-14)13-10-2-4-12(5-3-10)15(16)17/h2-5,11,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLCDKSKDUGEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-amino-1-methylpiperidine (4.82 g, 32.3 mmol) and 4-fluoronitrobenzene (4.56 g, 32.3 mmol) is heated at 100° C. on an oil bath over a period of 7 hours. After cooling, the reaction mixture is mixed with 2N hydrochloric acid (20 ml) and water (20 ml) and shaken with ether. The acidic layer is neutralized with conc. ammoniac solution and shaken with methylene chloride. The methylene chloride layer is washed with water, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue is crystallized from ether-petroleum ether to give 4-(4-nitroanilino)-1-methylpiperidine (4.27 g) as crystals melting at 153° to 155° C. The yield is 56%.
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
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Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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